2-[[4-[(2-methoxybenzoyl)amino]benzoyl]amino]benzoic Acid
Overview
Description
“2-[[4-[(2-methoxybenzoyl)amino]benzoyl]amino]benzoic Acid” is a compound with the molecular formula C22H18N2O5 . It has an average mass of 390.389 Da and a monoisotopic mass of 390.121582 Da .
Molecular Structure Analysis
The compound has a complex structure with multiple functional groups. It includes two benzoyl groups, an amino group, and a methoxy group . The exact 3D structure is not provided in the available resources.Physical And Chemical Properties Analysis
The compound has a molecular weight of 390.4 g/mol . It has a XLogP3-AA value of 3.6, indicating its relative lipophilicity . It has 3 hydrogen bond donors and 5 hydrogen bond acceptors . The compound’s topological polar surface area is 105 Ų .Scientific Research Applications
1. Derivatization for Fluorescence Detection
The compound has been utilized as a derivatization reagent for hydroxyl and amino groups, facilitating their detection in chromatography. Specifically, reagents derived from phthalimidylbenzoic acid, related to 2-[[4-[(2-methoxybenzoyl)amino]benzoyl]amino]benzoic Acid, have shown effectiveness in forming strongly fluorescent derivatives for compounds having hydroxyl and/or amino groups. This application is significant in analytical chemistry for separating compounds through thin-layer and high-performance liquid chromatography (Tsuruta & Kohashi, 1987).
2. Doping Polyaniline
In polymer science, substituted benzoic acids, including 2-methoxybenzoic acid, have been used as dopants for polyaniline. This application demonstrates the role of benzoic acid derivatives in modifying the electrical properties of polymers, as observed in the conductivity variations of polyaniline-benzoic acid salts (Amarnath & Palaniappan, 2005).
3. Synthesis of Heterocyclic Compounds
The compound has applications in the synthesis of heterocyclic compounds, especially in the creation of isocoumarin derivatives exhibiting solid-state fluorescence. This involves the oxidative coupling of similar 2-amino- and 2-hydroxybenzoic acids with internal alkynes, demonstrating its utility in organic synthesis and material science (Shimizu, Hirano, Satoh, & Miura, 2009).
properties
IUPAC Name |
2-[[4-[(2-methoxybenzoyl)amino]benzoyl]amino]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O5/c1-29-19-9-5-3-7-17(19)21(26)23-15-12-10-14(11-13-15)20(25)24-18-8-4-2-6-16(18)22(27)28/h2-13H,1H3,(H,23,26)(H,24,25)(H,27,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYZZRJRJYVMXNS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)NC3=CC=CC=C3C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-[(2-Methoxybenzoyl)amino]benzoyl)amino)benzoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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